molecular formula C8H19ClN2 B12333729 trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride

trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride

Cat. No.: B12333729
M. Wt: 178.70 g/mol
InChI Key: XNTIEQZUYMXZPI-SCLLHFNJSA-N
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Description

trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride (CAS 320778-92-5) is a chiral diamine derivative characterized by a cyclohexane ring with two amine groups in the trans-1,2 configuration, where both methyl groups are attached to the same nitrogen (N1,N1-dimethyl substitution). Its molecular formula is C₈H₁₈N₂·HCl, with a molecular weight of 178.7 g/mol (free base: 142.24 g/mol) . This compound is commonly utilized as a ligand in asymmetric catalysis and pharmaceutical synthesis due to its ability to coordinate metal ions and induce stereoselectivity .

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8-;/m1./s1

InChI Key

XNTIEQZUYMXZPI-SCLLHFNJSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N.Cl

Canonical SMILES

CN(C)C1CCCCC1N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with cyclohexane-1,2-diamine, which undergoes selective alkylation using methylating agents under carefully controlled conditions. The primary steps include:

  • Selective alkylation of one amine group using dimethyl sulfate or methyl iodide
  • Reaction with a suitable base (typically potassium carbonate)
  • Reflux conditions to ensure complete conversion
  • Acid treatment to form the hydrochloride salt

The reaction mechanism involves nucleophilic attack by the amine groups on the electrophilic carbon atoms of the alkylating agent. The process requires careful control of temperature and reaction time to optimize yield while minimizing side reactions.

Experimental Procedure

A typical laboratory-scale preparation follows this general procedure:

  • Dissolve cyclohexane-1,2-diamine (1 equivalent) in an appropriate solvent (typically dichloromethane or tetrahydrofuran)
  • Add potassium carbonate (2.5 equivalents) as a base
  • Slowly add dimethyl sulfate or methyl iodide (2.2 equivalents) at controlled temperature (0-5°C)
  • Allow the mixture to warm to room temperature and then heat under reflux for 6-8 hours
  • Monitor reaction progress using thin-layer chromatography
  • After completion, filter the reaction mixture and remove the solvent
  • Purify the free base through recrystallization or chromatography
  • Convert to the hydrochloride salt by dissolving in ethanol and adding concentrated HCl

This method typically yields the target compound with 85-90% purity before further purification steps.

Cyclohexene Oxide-Based Synthesis

A more recent approach involves using cyclohexene oxide as the starting material, which can lead to higher stereoselectivity in the final product.

Reaction Pathway

This method follows a four-step process:

  • Ring-opening of cyclohexene oxide with methylamine
  • Cyclization with Mitsunobu reagent
  • Selective ring-opening reactions
  • Salt formation with hydrochloric acid

While originally developed for the synthesis of trans-N1,N2-dimethylcyclohexane-1,2-diamine, this approach can be adapted for the preparation of this compound by modifying the alkylation step to achieve dimethylation at the N1 position rather than monomethylation at both N1 and N2.

Yield and Purity Considerations

This method has been reported to produce the target compound with up to 95% optical purity when applied to the synthesis of related diamines. The adaptation for this compound would likely maintain similar yield profiles, though specific optimization would be required.

Resolution-Based Methods for Enantiomerically Pure Synthesis

For applications requiring enantiomerically pure this compound, resolution techniques have been developed.

Kinetic Resolution Using Tartaric Acid

This approach involves:

  • Synthesis of racemic trans-N1,N1-dimethylcyclohexane-1,2-diamine using standard methods
  • Resolution of enantiomers using tartaric acid as a resolving agent
  • Separation of diastereomeric salts based on solubility differences
  • Liberation of the resolved amine and conversion to the hydrochloride salt

The kinetic resolution step is critical for obtaining enantiomerically pure material, with reported enantiomeric excesses exceeding 98% after a single recrystallization.

Data Analysis of Resolution Efficiency

Resolution Method Starting Material Resolving Agent Recrystallization Solvent Enantiomeric Excess Yield of Resolution Step
Kinetic Resolution Racemic mixture L-(+)-Tartaric acid Methanol/Water (4:1) >98% 40-45%
Diastereomeric Crystallization Racemic mixture D-(−)-Tartaric acid Ethanol/Water (3:1) >95% 38-42%

These methods sacrifice overall yield for high enantiomeric purity, which is often essential for applications in asymmetric synthesis and pharmaceutical development.

Industrial Scale Production Considerations

Scaling up the synthesis of this compound for industrial production requires careful optimization of reaction conditions and purification processes.

Large-Scale Synthesis Parameters

Industrial production typically employs large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The key considerations include:

  • Reaction vessel design for efficient heat transfer and mixing
  • Catalyst selection and loading optimization
  • Temperature and pressure control systems
  • In-process monitoring for reaction completion
  • Efficient filtration and purification systems

The final product is typically purified and crystallized to obtain the hydrochloride salt in solid form with high purity (typically >95%).

Comparative Analysis of Preparation Methods

Different synthetic approaches to this compound offer varying advantages in terms of yield, purity, scalability, and cost-effectiveness.

Efficiency Comparison

Preparation Method Typical Yield Purity Ease of Scale-up Cost Considerations Environmental Impact
Alkylation of cyclohexane-1,2-diamine 75-85% 95-97% Moderate Moderate reagent costs Moderate waste generation
Cyclohexene oxide approach 65-75% >95% Challenging Higher reagent costs Lower waste generation
Resolution-based synthesis 35-45% of theoretical >98% ee Complex High cost due to resolving agents Higher waste generation

Method Selection Guidelines

The selection of an appropriate preparation method depends on several factors:

  • For research-grade material with moderate purity requirements, the direct alkylation approach provides the best balance of simplicity and yield
  • For applications requiring high optical purity, the resolution-based approach is preferred despite lower overall yield
  • For environmentally sensitive production, the cyclohexene oxide method may offer advantages in reduced waste generation
  • For industrial-scale production, the alkylation method with optimized conditions typically offers the best economic profile

Recent Advances in Synthetic Methodologies

Recent research has focused on improving the efficiency and stereoselectivity of this compound synthesis.

Catalytic Approaches

Catalytic methods for the selective methylation of diamine precursors have been explored to improve atom economy and reduce waste generation. These approaches typically employ transition metal catalysts to facilitate selective N-alkylation under milder conditions.

Flow Chemistry Applications

Continuous flow chemistry techniques have been applied to the synthesis of diamines and their derivatives, offering advantages in:

  • Improved heat transfer and reaction control
  • Continuous processing without batch-to-batch variations
  • Potential for automated in-line purification
  • Reduced solvent use and waste generation

These advances represent promising directions for further optimization of this compound synthesis, particularly for industrial applications.

Chemical Reactions Analysis

Types of Reactions: trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride serves as a versatile ligand in various catalytic reactions:

  • Copper-Catalyzed Reactions : It is utilized in C-N coupling reactions to synthesize aryl amines and vinylsulfoximines from NH sulfoximes and vinyl bromides .
  • N-Arylation and N-Amidation : The compound facilitates the N-arylation of indoles and amidation of aryl halides, showcasing its effectiveness in forming complex organic molecules .

Coordination Chemistry

This compound acts as a ligand that forms stable complexes with transition metals. These complexes are essential for:

  • Catalysis in organic transformations.
  • Development of new materials with specific electronic properties.

Biological Applications

Research into the biological activity of this compound indicates potential therapeutic uses:

  • Enzyme Inhibition : It may inhibit certain enzymes by mimicking substrate structures .
  • Receptor Modulation : The compound could influence receptor activity, potentially impacting signaling pathways within cells .

Case Study 1: Catalytic Efficiency in Organic Reactions

A study demonstrated that this compound significantly enhances the efficiency of copper-catalyzed N-amidation reactions. When combined with CuI, it allowed for the efficient transformation of unactivated aryl chlorides into their corresponding amides under mild conditions .

In a pharmacological study, this compound was evaluated for its potential as a lead compound in drug development. It exhibited promising activity against certain cancer cell lines due to its ability to interact with cellular enzymes and receptors .

Mechanism of Action

The mechanism of action of trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as copper, to facilitate the formation of C-N bonds. This coordination enhances the reactivity of the metal center, allowing for efficient coupling reactions .

Comparison with Similar Compounds

Structural Isomerism: N1,N1 vs. N1,N2 Substitution

N1,N2-Dimethylcyclohexane-1,2-diamine Hydrochloride (CAS 1956325-54-4)

  • Structural Difference : Methyl groups are distributed across two nitrogen atoms (N1,N2) instead of a single nitrogen (N1,N1).
  • The similarity score between this compound and the target is 0.87, reflecting distinct electronic and steric profiles .

Stereoisomerism: Cis vs. Trans Configuration

cis-N1,N1-Dimethylcyclohexane-1,2-diamine Hydrochloride

  • Structural Difference : The amine groups adopt a cis-1,2 configuration, creating a more compact spatial arrangement.
  • Impact : The cis isomer may exhibit lower thermal stability and reduced efficacy in asymmetric catalysis due to unfavorable ligand-metal geometry .

Salt Forms: Hydrochloride vs. Free Base

trans-N1,N1-Dimethylcyclohexane-1,2-diamine (CAS 67198-21-4)

  • Structural Difference : Lacks the hydrochloride counterion.
  • Impact : The free base has higher lipophilicity, making it less soluble in polar solvents. The hydrochloride form (similarity score 1.00) is preferred in aqueous reaction systems .

Positional Isomerism: 1,2 vs. 1,4 Diamine

trans-N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride (CAS 1286272-89-6)

  • Structural Difference : Amine groups are positioned at 1,4 instead of 1,2 on the cyclohexane ring.
  • Impact : The 1,4 configuration increases the distance between functional groups, reducing chelation efficiency in metal-catalyzed reactions .

Substituent Effects: Dimethyl vs. Bulky Groups

(1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride (CAS 2007908-52-1)

  • Structural Difference : Features a 2-chlorobenzyl substituent instead of methyl groups.
  • Impact : The bulky aromatic group enhances binding affinity to biological targets (e.g., enzymes) but complicates synthetic accessibility .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Similarity Score Key Features
trans-N1,N1-Dimethylcyclohexane-1,2-diamine HCl 320778-92-5 C₈H₁₈N₂·HCl 1.00 Chiral ligand, high stereoselectivity
N1,N2-Dimethylcyclohexane-1,2-diamine HCl 1956325-54-4 C₈H₁₈N₂·HCl 0.87 Asymmetric substitution, lower symmetry
trans-N1,N1-Dimethylcyclohexane-1,2-diamine 67198-21-4 C₈H₁₈N₂ 1.00 Free base, lipophilic
trans-N1,N1-Dimethylcyclohexane-1,4-diamine HCl 1388893-25-1 C₈H₁₈N₂·HCl 0.91 1,4-diamine, weaker chelation
(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine 53152-69-5 C₁₀H₂₂N₂ 1.00 Tetramethyl, enhanced rigidity

Biological Activity

trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride, a cyclic diamine compound, has garnered attention in various fields of research due to its potential biological activities and applications. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₁₈N₂·HCl
  • Molecular Weight : 178.7 g/mol
  • CAS Number : 1388893-25-1
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its role as a ligand in various chemical reactions. It facilitates the formation of C-N bonds, which are crucial in synthesizing biologically active compounds. The compound has been shown to promote:

  • N-alkenylation and N-alkylation reactions : These reactions are essential for creating complex organic molecules used in pharmaceuticals .
  • Copper-catalyzed C-N coupling reactions : This process is vital for synthesizing aryl amines and other derivatives that exhibit significant biological activities .

Neuroprotective Effects

This compound may also have neuroprotective effects. Although direct studies on this specific compound are sparse, related diamines have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. For example:

  • A related study indicated that certain diamines could reduce neuronal cell death in models of neurodegeneration by modulating oxidative stress pathways .

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on the synthesis of bioactive aryl amines using trans-N1,N1-Dimethylcyclohexane-1,2-diamine as a ligand, researchers found that the compound facilitated efficient C-N bond formation under mild conditions. This method yielded several derivatives with promising biological activities .

Case Study 2: Antioxidant Properties

Another investigation explored the antioxidant potential of cyclic diamines similar to trans-N1,N1-Dimethylcyclohexane-1,2-diamine. Results showed that these compounds could scavenge free radicals effectively, suggesting their utility in formulations aimed at reducing oxidative stress in various biological systems .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress-induced cell death
Synthesis EfficiencyHigh yields in C-N bond formation
AntioxidantEffective free radical scavenging

Q & A

Q. What are the recommended methods for synthesizing trans-N1,N1-dimethylcyclohexane-1,2-diamine hydrochloride and ensuring stereochemical purity?

Synthesis typically involves alkylation of cyclohexane-1,2-diamine with methylating agents (e.g., methyl iodide) under controlled conditions to retain the trans configuration. Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt. Stereochemical integrity is confirmed using X-ray crystallography (e.g., SHELX software for structure refinement ) or chiral HPLC. For derivatives, cyclodiphosphazane frameworks have been employed to stabilize stereochemistry in organocatalysts .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm methyl group positions and cyclohexane ring conformation.
  • Single-crystal X-ray diffraction : Provides definitive proof of the trans configuration and bond angles (e.g., using SHELXL for refinement ).
  • Polarimetry or chiral chromatography : To verify enantiomeric purity .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in a dark, inert atmosphere at room temperature to prevent decomposition .
  • Hazards : Avoid inhalation/contact (H315, H319, H335 hazards). Use PPE and fume hoods .

Advanced Research Questions

Q. How do stereochemical variations in derivatives affect their performance in enantioselective catalysis?

The trans configuration enables bidentate substrate binding, critical for asymmetric induction. For example, cyclodiphosphazane-based catalysts derived from this compound achieve up to 75% enantiomeric excess in Michael additions, outperforming open-chain analogs due to rigid, preorganized active sites . Computational studies (DFT) reveal stronger hydrogen-bonding interactions in trans derivatives, enhancing transition-state stabilization .

Q. What computational approaches predict catalytic efficiency in organocatalysis?

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) models hydrogen-bonding strengths and transition states. For trans-diamine derivatives, DFT calculations correlate with experimental enantioselectivity by quantifying substrate-catalyst interactions (e.g., ΔG‡ differences between enantiomers) .

Q. How can contradictions in reported catalytic activities be resolved?

Discrepancies often arise from:

  • Reaction conditions : Solvent polarity, temperature, and substrate ratios.
  • Catalyst structure : Substituents on the cyclohexane ring or phosphazane backbone alter steric/electronic effects .
  • Characterization gaps : Incomplete stereochemical validation (e.g., overlooked diastereomers).
    Resolution requires systematic benchmarking (e.g., control experiments with pure stereoisomers) and computational validation of mechanistic hypotheses .

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